4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The 5,6-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Sulfamoylation: The diethylsulfamoyl group is introduced by reacting the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide or benzothiazole rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines or thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides or benzothiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(diethylsulfamoyl)-N-(benzothiazol-2-yl)benzamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
4-(methylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide: Contains a methylsulfamoyl group instead of a diethylsulfamoyl group, potentially altering its chemical properties.
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-aminobenzamide: Lacks the sulfamoyl group, which could impact its solubility and interaction with biological targets.
Uniqueness
4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the diethylsulfamoyl and dimethylbenzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-11-13(3)14(4)12-18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFSHHPDMVKQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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